2-benzyl-N,N'-bis(5-chloro-2-methylphenyl)propanediamide
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Overview
Description
2-Benzyl-N,N’-bis(5-chloro-2-methylphenyl)propanediamide is an organic compound with a complex structure that includes benzyl and chloromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-N,N’-bis(5-chloro-2-methylphenyl)propanediamide typically involves the reaction of benzyl chloride with N,N’-bis(5-chloro-2-methylphenyl)propanediamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-N,N’-bis(5-chloro-2-methylphenyl)propanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chloromethylphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Benzyl-N,N’-bis(5-chloro-2-methylphenyl)propanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-benzyl-N,N’-bis(5-chloro-2-methylphenyl)propanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-N,N’-bis(2,4-dimethoxyphenyl)malonamide
- N,N’-bis(5-chloro-2-methoxyphenyl)propanediamide
Uniqueness
2-Benzyl-N,N’-bis(5-chloro-2-methylphenyl)propanediamide is unique due to the presence of both benzyl and chloromethylphenyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H22Cl2N2O2 |
---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
2-benzyl-N,N'-bis(5-chloro-2-methylphenyl)propanediamide |
InChI |
InChI=1S/C24H22Cl2N2O2/c1-15-8-10-18(25)13-21(15)27-23(29)20(12-17-6-4-3-5-7-17)24(30)28-22-14-19(26)11-9-16(22)2/h3-11,13-14,20H,12H2,1-2H3,(H,27,29)(H,28,30) |
InChI Key |
XIKKFKSDZACVAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(CC2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)Cl)C |
Origin of Product |
United States |
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